molecular formula C8H10O2 B13812759 1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone

1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone

Katalognummer: B13812759
Molekulargewicht: 138.16 g/mol
InChI-Schlüssel: KLGOTYNIPROYRJ-OCAPTIKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone is a unique organic compound characterized by its cyclobutene ring structure with acetyl groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of (1R,4S)-4-hydroxy-2-cyclopentenyl acetate with tert-butyldimethylsilyl chloride in the presence of triethylamine and dichloromethane . The reaction mixture is cooled to 0°C and stirred for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutene ring.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols.

Wissenschaftliche Forschungsanwendungen

1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

  • 1-[(1R)-1,4-Dimethyl-3-cyclohexen-1-yl]ethanone
  • Ethanone, 1-[(1R,4S)-4-(acetyloxy)-1,2,2-trimethylcyclopentyl]-

Comparison: 1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone is unique due to its cyclobutene ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Eigenschaften

Molekularformel

C8H10O2

Molekulargewicht

138.16 g/mol

IUPAC-Name

1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone

InChI

InChI=1S/C8H10O2/c1-5(9)7-3-4-8(7)6(2)10/h3-4,7-8H,1-2H3/t7-,8+

InChI-Schlüssel

KLGOTYNIPROYRJ-OCAPTIKFSA-N

Isomerische SMILES

CC(=O)[C@@H]1C=C[C@@H]1C(=O)C

Kanonische SMILES

CC(=O)C1C=CC1C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.